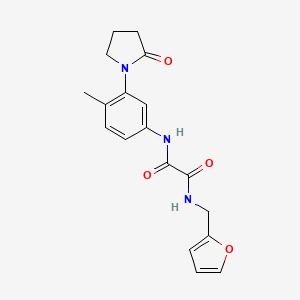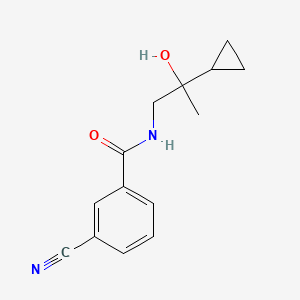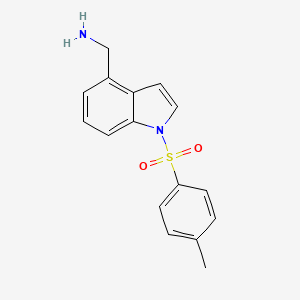![molecular formula C26H28Br2F2N2S3 B2489941 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole CAS No. 1450590-76-7](/img/structure/B2489941.png)
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole, or BHT-DFBT, is a benzo[c]thiadiazole derivative that has been the subject of various scientific studies. This compound has been found to possess a range of properties, including fluorescence, antioxidant, and anti-inflammatory activities, making it a promising research tool for a variety of applications.
Aplicaciones Científicas De Investigación
Photovoltaic Device Application
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole has been utilized in the development of photovoltaic devices. Specifically, conjugated main-chain polymers containing this compound have shown potential in organic photovoltaic cells. These polymers exhibit broad absorption extending from 300 to 600 nm and have been employed in solar cell devices demonstrating power conversion efficiency of 1.21% (Lee et al., 2010).
Electronic Memory Improvement
In the field of electronic memory, this compound has been incorporated into organic small molecules to improve resistive random access memory devices. The modifications lead to lower threshold voltages, higher reproducibility, and better stability in memory devices (Bao et al., 2016).
Organic Thin-Film Transistors
The compound is also a key component in the synthesis of materials for organic thin-film transistors (OTFTs). Materials derived from it exhibit promising mobilities and low band gaps, making them excellent candidates for application in organic electronics (Sonar et al., 2008).
Optical Properties in Hyperbranched Polymers
Hyperbranched conjugated polymers based on this compound have been synthesized, demonstrating significant shifts in maximum absorption wavelength and an increase in solution-photoluminescence quantum yield. These properties suggest extended conjugation length, making these polymers relevant for optical applications (Nguyen et al., 2014).
Improvement in Polymer Solar Cells
This compound has also been used in creating low bandgap copolymers for polymer solar cells (PSCs). These copolymers exhibit broad absorption in the visible light region and have shown promising power conversion efficiencies in PSCs (Liu et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is likely used in the field of optoelectronics , suggesting that its targets could be related to light-emitting or light-absorbing processes.
Mode of Action
Given its potential use in optoelectronics , it may interact with its targets by influencing the absorption or emission of light.
Biochemical Pathways
In the context of optoelectronics, the compound could potentially influence pathways related to photon absorption and emission .
Result of Action
In the context of optoelectronics, the compound could potentially influence the behavior of light within a system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. In the field of optoelectronics, factors such as temperature, light intensity, and the presence of other materials could potentially affect the performance of this compound .
Propiedades
IUPAC Name |
4,7-bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Br2F2N2S3/c1-3-5-7-9-11-15-13-17(33-25(15)27)19-21(29)22(30)20(24-23(19)31-35-32-24)18-14-16(26(28)34-18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWNRSCLIAJISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCC)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Br2F2N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489859.png)





![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489873.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}benzoate](/img/structure/B2489876.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2489877.png)
![5-[(Dimethylsulfamoylamino)methyl]-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B2489879.png)

![1-[4-Ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2489881.png)